(Cyclopropylmethyl)urea (Cyclopropylmethyl)urea
Brand Name: Vulcanchem
CAS No.: 61600-98-4
VCID: VC2035399
InChI: InChI=1S/C5H10N2O/c6-5(8)7-3-4-1-2-4/h4H,1-3H2,(H3,6,7,8)
SMILES: C1CC1CNC(=O)N
Molecular Formula: C5H10N2O
Molecular Weight: 114.15 g/mol

(Cyclopropylmethyl)urea

CAS No.: 61600-98-4

Cat. No.: VC2035399

Molecular Formula: C5H10N2O

Molecular Weight: 114.15 g/mol

* For research use only. Not for human or veterinary use.

(Cyclopropylmethyl)urea - 61600-98-4

Specification

CAS No. 61600-98-4
Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
IUPAC Name cyclopropylmethylurea
Standard InChI InChI=1S/C5H10N2O/c6-5(8)7-3-4-1-2-4/h4H,1-3H2,(H3,6,7,8)
Standard InChI Key IRQWLEOSDCDEHQ-UHFFFAOYSA-N
SMILES C1CC1CNC(=O)N
Canonical SMILES C1CC1CNC(=O)N

Introduction

Chemical Identity and Basic Properties

(Cyclopropylmethyl)urea, also known as N-(cyclopropylmethyl)urea or cyclopropylmethylurea, is characterized by a cyclopropyl ring attached to a methylene group that connects to a urea moiety. This structural arrangement confers unique chemical and biological properties to the compound.

Physical and Chemical Identifiers

The compound is identified by the following parameters:

PropertyValue
CAS Number61600-98-4
Molecular FormulaC₅H₁₀N₂O
Molecular Weight114.15 g/mol
PubChem CID9547713
IUPAC Namecyclopropylmethylurea
Standard InChIInChI=1S/C5H10N2O/c6-5(8)7-3-4-1-2-4/h4H,1-3H2,(H3,6,7,8)
InChI KeyIRQWLEOSDCDEHQ-UHFFFAOYSA-N
SMILESC1CC1CNC(=O)N
AppearancePowder
Storage TemperatureRoom temperature

Structural Characteristics

The molecular structure of (cyclopropylmethyl)urea incorporates a highly strained three-membered cyclopropane ring connected to a urea functional group via a methylene bridge. This arrangement contributes to its reactivity patterns and potential applications in chemical synthesis and pharmaceutical development .

Synthesis Methods

Several methods have been developed for the synthesis of (cyclopropylmethyl)urea and related derivatives. The general approaches typically involve the following pathways.

Classical Urea Formation

The synthesis of (cyclopropylmethyl)urea can be achieved through classical methods used for urea derivatives:

  • Reaction of cyclopropylmethylamine with isocyanates

  • Carbonylation reactions using phosgene derivatives

  • Reaction with carbamoyl chlorides under controlled conditions

Physicochemical Properties

Stability and Reactivity

(Cyclopropylmethyl)urea demonstrates notable stability under standard laboratory conditions. The compound can be stored at room temperature and exhibits the following reactivity patterns:

  • The urea group can participate in hydrogen bonding, making it soluble in polar solvents

  • The cyclopropyl ring, being strained, can undergo ring-opening reactions under specific conditions

  • The N-H bonds of the urea moiety demonstrate nucleophilic properties in suitable reaction environments

Hazard Classification

Safety information indicates that (cyclopropylmethyl)urea requires certain handling precautions:

Safety ParameterClassification
Signal WordWarning
Hazard StatementsH312-H315-H319-H335
Precautionary StatementsP261-P264-P271-P280-P302+P352-P304+P340-P305+P351+P338-P312-P332+P313-P337+P313-P362-P363-P403+P233-P405-P501

This indicates potential hazards including skin irritation, serious eye irritation, and possible respiratory irritation, requiring appropriate safety measures during handling .

Biological Activities and Applications

Pharmaceutical Research Applications

(Cyclopropylmethyl)urea and its derivatives have garnered significant interest in pharmaceutical research, particularly as inhibitors of soluble epoxide hydrolase (sEH).

Soluble Epoxide Hydrolase Inhibition

Studies have shown that cyclopropyl urea derivatives can effectively inhibit sEH, an enzyme responsible for metabolizing epoxyeicosatrienoic acids (EETs). EETs are known to have beneficial pharmacological effects on various cardiovascular events, but their activity is diminished when metabolized by sEH .

Research has demonstrated that:

  • Optimized cyclopropyl urea derivatives can act as potent sEH inhibitors

  • Certain compounds exhibit minimal cytochrome P450 (CYP) inhibition, reducing potential drug interactions

  • Oral administration of select derivatives to DOCA-salt rats suppressed urinary albumin and MCP-1 excretion without affecting systolic blood pressure, suggesting renoprotective effects

Structure-Activity Relationships

Advanced studies have elucidated structure-activity relationships in cyclopropyl urea derivatives:

  • Three-substituted cyclopropane derivatives have been designed to optimize interactions with the sEH catalytic domain

  • Compounds with diphenyl-substituted cyclopropyl moieties have shown good sEH inhibitory activity

  • Co-crystal structure analyses have revealed how these molecules occupy enzyme pockets

  • Further optimization has led to compounds with sub-nanomolar IC₅₀ values for sEH inhibition

Chemical Synthesis Applications

As a functional building block, (cyclopropylmethyl)urea has applications in organic synthesis:

  • Intermediate in the preparation of more complex bioactive molecules

  • Building block for heterocyclic compounds

  • Component in the synthesis of agricultural chemicals

  • Precursor for specialized polymers and materials

Structural Analogs and Derivatives

Several structural analogs of (cyclopropylmethyl)urea have been synthesized and studied, demonstrating the versatility of this structural scaffold in medicinal chemistry.

Related Cyclopropyl Urea Derivatives

Key analogs include:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
1-(Cyclopropylmethyl)-3-(1-methylcyclopropyl)ureaC₉H₁₆N₂O168.24Additional cyclopropyl ring with methyl substitution
1-(Cyclopropylmethyl)-3-(3-methylphenyl)ureaC₁₂H₁₆N₂O204.27Contains m-methylphenyl group
1-(Cyclopropylmethyl)-3-(4-methylphenyl)ureaC₁₂H₁₆N₂O204.27Contains p-methylphenyl group
1,3-Bis(1-methylcyclopropyl)ureaC₉H₁₆N₂O168.24Symmetrical structure with two methylcyclopropyl groups

These derivatives have been investigated for various biological activities and synthetic applications .

Pharmacological Significance of Derivatives

The pharmacological properties of these derivatives vary based on structural modifications:

  • Addition of aromatic groups often enhances binding to target proteins

  • Methyl substitutions on the cyclopropyl ring can alter metabolic stability

  • Introduction of additional functional groups can modify solubility, permeability, and target selectivity

  • Symmetric bis-cyclopropyl derivatives demonstrate distinct bioactivity profiles compared to mono-substituted analogs

Analytical Characterization

Spectroscopic Properties

(Cyclopropylmethyl)urea can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic signals for the cyclopropyl ring (typically at 0-1 ppm), methylene linker, and urea moiety

  • Infrared (IR) spectroscopy shows distinctive bands for the urea carbonyl group (typically around 1650-1690 cm⁻¹) and N-H stretching vibrations

  • Mass spectrometry provides molecular weight confirmation and fragmentation patterns specific to the compound

Chromatographic Analysis

Chromatographic methods for (cyclopropylmethyl)urea analysis include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection

  • Gas Chromatography-Mass Spectrometry (GC-MS) after suitable derivatization

  • Thin-Layer Chromatography (TLC) using appropriate solvent systems and visualization reagents

Industrial Applications and Production

Production Methods

Industrial production typically employs:

  • Batch synthesis using optimal carbonylation methods

  • Quality control protocols to ensure high purity

  • Specialized packaging to maintain stability

  • Scale-up processes that minimize hazardous waste

Future Research Directions

Current trends suggest several promising research directions for (cyclopropylmethyl)urea:

  • Development of more selective sEH inhibitors based on the cyclopropylmethylurea scaffold

  • Exploration of additional biological targets and therapeutic applications

  • Investigation of novel synthetic methodologies for more efficient production

  • Examination of structure-activity relationships through systematic modification of the basic structure

  • Potential applications in materials science and polymer chemistry

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